molecular formula C23H22N6O4S B2874189 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide CAS No. 852153-49-2

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

Cat. No.: B2874189
CAS No.: 852153-49-2
M. Wt: 478.53
InChI Key: FSTXLABKHWMYBP-UHFFFAOYSA-N
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Description

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Activity

Novel derivatives of this compound have been explored for their antimicrobial activity. Research by Majithiya and Bheshdadia (2022) focused on the synthesis of pyrimidine-triazole derivatives, including compounds structurally similar to the one , showing significant antimicrobial properties against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022). Similarly, Hossan et al. (2012) synthesized antimicrobial agents using related structures, indicating good antibacterial and antifungal activities (Hossan et al., 2012).

Antitumor and Anticancer Activity

The anticancer potential of pyrimidine and triazole derivatives has been a focal point of research. Hafez and El-Gazzar (2017) studied new derivatives for their antitumor activity, finding compounds with potent anticancer activity against various human cancer cell lines (Hafez & El-Gazzar, 2017). Al-Sanea et al. (2020) also reported on the synthesis of derivatives with appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Activity

The compound has inspired the synthesis of new molecules with anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) derived novel compounds showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Glutaminase Inhibition

Derivatives have been investigated for their role in glutaminase inhibition, which is crucial for cancer metabolism. Shukla et al. (2012) synthesized analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), showing potent glutaminase inhibitory activity and attenuating cancer cell growth (Shukla et al., 2012).

Structural and Mechanistic Studies

The compound and its derivatives have been subjects of structural and mechanistic studies to understand their interactions at the molecular level. For instance, Subasri et al. (2016) elucidated the crystal structures of related compounds, providing insights into their molecular conformations (Subasri et al., 2016).

Properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-2-33-18-10-8-17(9-11-18)29-19(12-16-13-20(30)26-22(32)25-16)27-28-23(29)34-14-21(31)24-15-6-4-3-5-7-15/h3-11,13H,2,12,14H2,1H3,(H,24,31)(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTXLABKHWMYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.